molecular formula C12H16ClN3O B2659399 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride CAS No. 199105-15-2

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride

Cat. No.: B2659399
CAS No.: 199105-15-2
M. Wt: 253.73
InChI Key: OPDGQYWVGTUVJA-UHFFFAOYSA-N
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Description

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives and amines.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and quinazolinone intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction might yield fully saturated spiro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the hydrochloride group but has a similar core structure.

    Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: Contains an indoline ring instead of a piperidine ring.

Uniqueness

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride is unique due to its specific spiro linkage and the presence of both piperidine and quinazolinone moieties

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12;/h1-4,13-14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDGQYWVGTUVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-15-2
Record name 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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